![molecular formula C13H18N2O4S2 B2426395 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896375-18-1](/img/structure/B2426395.png)
8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom. They possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds and are found within natural compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of a related compound, 2,8-Diazaspiro[4.5]decane, has a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .Chemical Reactions Analysis
The Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyran bearing a siloxy group at the C4 position led to the highly functionalized spiro[4.5]decane in good yield as a single diastereomer .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2,8-Diazaspiro[4.5]decane, include a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .Aplicaciones Científicas De Investigación
Asymmetric Total Synthesis
The compound is used in the asymmetric total synthesis strategies of halichlorine and pinnaic acid . These two marine alkaloids bearing a 6-azaspiro [4.5]decane skeleton demonstrate a wide range of biological effects .
Synthesis of Halichlorine
Halichlorine is a marine alkaloid isolated from the black sponge Halichondria okadai Kadota . It selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), and can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases .
Synthesis of Pinnaic Acid
Pinnaic acid is another marine alkaloid that was isolated from the Okinawan bishell Pinna muricata . It was found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .
Anticancer Activity
The compound has been used in the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds . These synthesized compounds have shown moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .
Synthesis of Thiazolopyrimidine
The compound is used in the synthesis of thiazolopyrimidine . Thiazolopyrimidines are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Synthesis of 1,3,4-Thiadiazoles
1-Thia-4-azaspiro[4.5]decane is used in the synthesis of 1,3,4-thiadiazoles . These compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects .
These are just a few of the many potential applications of “8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane”. The compound’s unique structure and potentially valuable biological activity have prompted strong synthetic interest, making it a research focus in recent years .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .
Mode of Action
The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .
Biochemical Pathways
For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .
Propiedades
IUPAC Name |
1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAZCSTCOCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2426315.png)
![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2426316.png)
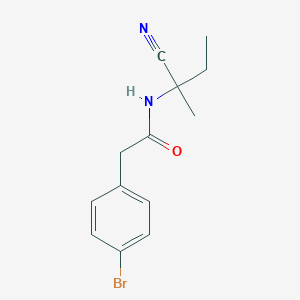
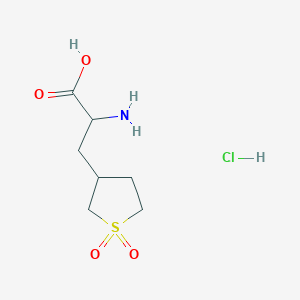
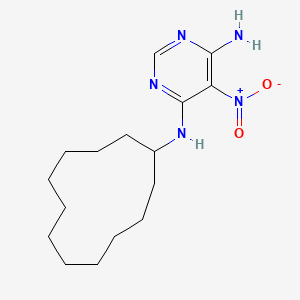

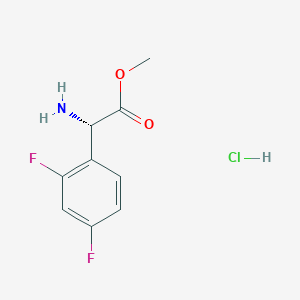
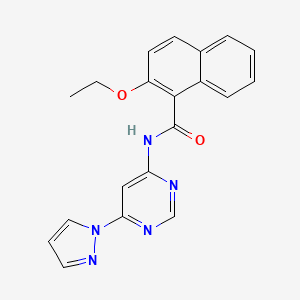

![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
![(E)-3-(2,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2426335.png)